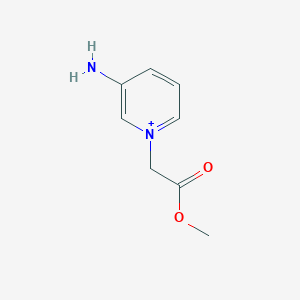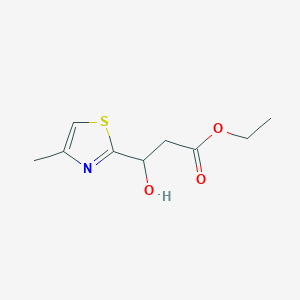
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiazolylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(4-methyl-2-thiazolyl)propanoate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The hydroxyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate can be compared with other thiazole derivatives, such as:
- Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(4-methyl-1,3-thiazolyl)propanoate
These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The presence of the 4-methyl group in this compound can influence its chemical properties and make it unique compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3 |
InChI Key |
UCULRTLQWPZCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC(=CS1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


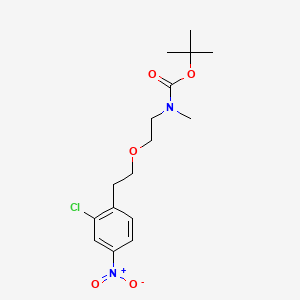
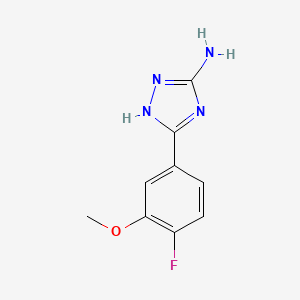


![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
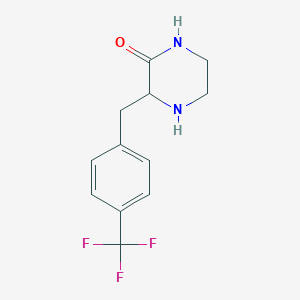
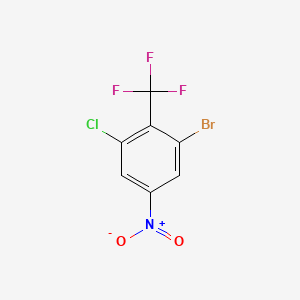
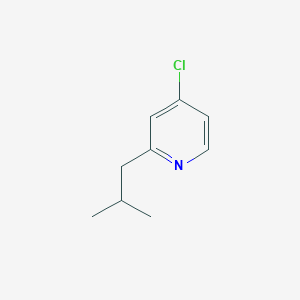
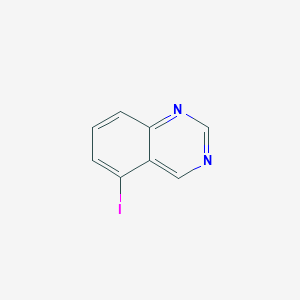

![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
